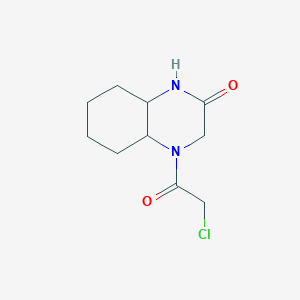

![molecular formula C15H14ClNO2 B2970388 N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 478078-36-3](/img/structure/B2970388.png)

N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Übersicht

Beschreibung

Furan-2-carboxamide derivatives are a class of compounds that have been the focus of many researchers in the study of pharmaceutical compounds . They have been found to have unique inhibitory properties due to the presence of a carboxamide moiety . This moiety causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Furan-2-carboxamide derivatives can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives has been investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling .

Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo a variety of chemical reactions. For example, they can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide derivatives have been explored for their antimicrobial and antifungal potentials. For instance, furan-3-carboxamides, closely related to the chemical structure of interest, have exhibited significant in vitro antimicrobial activity against various microorganisms, including yeast, filamentous fungi, bacteria, and algae. These findings suggest that this compound and its derivatives could be potent antimicrobial agents, warranting further investigation into their efficacy and mechanisms of action (Zanatta et al., 2007).

Polymer Science Applications

In the realm of sustainable materials, furan-2,5-dicarboxylic acid (FDCA)-based polyamides, analogs of which could potentially be synthesized from this compound, have shown promise as sustainable alternatives to polyphthalamides. These furanic-aliphatic polyamides are envisioned as high-performance materials with significant commercial interest due to their potential in replacing petroleum-derived polymers, suggesting an avenue for the application of this compound in the development of environmentally friendly plastics and fibers (Jiang et al., 2015).

Anticancer and NF-κB Inhibitory Activities

A series of naphthofuran derivatives, similar in structure to this compound, were synthesized and evaluated for their anticancer activities and ability to inhibit NF-κB activity. Some of these derivatives exhibited potent cytotoxicity against various cancer cell lines and significant inhibitory effects on NF-κB, a protein complex that plays a crucial role in cancer cell proliferation and survival. This highlights the potential of this compound derivatives as novel anticancer agents through the modulation of NF-κB activity (Choi et al., 2016).

Influenza Virus Inhibition

Research on furan-carboxamide derivatives has identified potent inhibitors of the influenza A H5N1 virus. Structurally related to this compound, these compounds demonstrated significant anti-influenza activity, particularly against lethal strains of the virus. The findings indicate a promising area for the development of new antiviral drugs based on furan-carboxamide chemistry, potentially including derivatives of this compound (Yongshi et al., 2017).

Wirkmechanismus

Target of Action

The primary target of N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is the Melanin Concentrating Hormone Receptor 1 (MCH-R1) . MCH-R1 is a G protein-coupled receptor predominantly expressed in the lateral hypothalamus of the brain . It plays a physiological role in the regulation of feeding and energy homeostasis .

Mode of Action

this compound acts as an antagonist to the MCH-R1 . It inhibits the action of the Melanin Concentrating Hormone (MCH), an orexigenic cyclic 19-amino acid polypeptide . This inhibition disrupts the normal functioning of MCH, thereby affecting feeding and energy homeostasis .

Biochemical Pathways

The compound’s interaction with MCH-R1 affects the biochemical pathways related to feeding and energy homeostasis . By acting as an antagonist to MCH-R1, it disrupts the normal signaling of MCH, leading to changes in these pathways .

Pharmacokinetics

It had unacceptable oral bioavailability .

Result of Action

The antagonistic action of this compound on MCH-R1 can lead to changes in feeding behavior and energy homeostasis . This could potentially be used to treat conditions like obesity .

Zukünftige Richtungen

Furan-2-carboxamide derivatives have shown promise as novel inhibitors of lethal H5N1 influenza A virus . Their potential influence on ecology and human health is becoming more and more worthy of consideration . Therefore, efforts to develop improved and new antiviral drugs will be crucial for controlling future influenza outbreaks .

Eigenschaften

IUPAC Name |

N-(2-chloroethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-7-8-17-15(18)14-9-12-11-4-2-1-3-10(11)5-6-13(12)19-14/h1-6,14H,7-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHBUVISLQXQMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324710 | |

| Record name | N-(2-chloroethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818675 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478078-36-3 | |

| Record name | N-(2-chloroethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2970305.png)

![N-(4-ethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970307.png)

![7-ethynyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2970309.png)

![tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2970315.png)

![N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2970321.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2970322.png)

![1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2970325.png)

![3-(4-BROMOPHENYL)-8-[(4-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2970327.png)